molecular formula C22H33N5O2 B5615172 Ethyl 4-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperazine-1-carboxylate

Ethyl 4-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperazine-1-carboxylate

Cat. No.: B5615172
M. Wt: 399.5 g/mol
InChI Key: VAAFKTPINUFENW-UHFFFAOYSA-N
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Description

Ethyl 4-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from the preparation of the benzimidazole core. The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors could enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral and antimicrobial agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with key biological processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with similar biological activities.

    Piperidine: A structural analog with different pharmacological properties.

    Piperazine: Another structural analog used in various therapeutic applications.

Uniqueness

Ethyl 4-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperazine-1-carboxylate is unique due to its combination of the benzimidazole, piperidine, and piperazine moieties, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O2/c1-3-27-20-10-6-5-9-19(20)23-21(27)17-24-11-7-8-18(16-24)25-12-14-26(15-13-25)22(28)29-4-2/h5-6,9-10,18H,3-4,7-8,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAFKTPINUFENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CN3CCCC(C3)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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